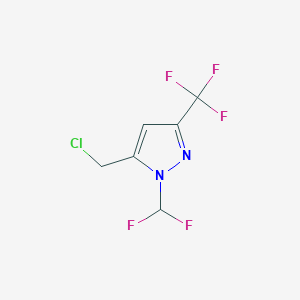

5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C6H4ClF5N2 and its molecular weight is 234.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole are organic molecules, particularly those containing fluorine . The compound’s difluoromethyl and monofluoromethyl groups can often bring about many beneficial effects to the target molecules .

Mode of Action

The compound interacts with its targets through a process known as difluoromethylation . This process is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . Halogen atom abstraction from (hetero)aryl halides generates aryl radicals that undergo a defluorinative arylation of α-trifluoromethyl alkenes .

Biochemical Pathways

The affected biochemical pathways involve the transformation of saccharides in HCl into furanics without any prior purification . This process leads to the production of 5-(chloromethyl)furfural (CMF), a compound that plays a crucial role in the construction of difluoromethyl substituted scaffolds .

Pharmacokinetics

The compound’s difluoromethyl and monofluoromethyl groups are known to be beneficial to a variety of cf 2 h- and ch 2 f-containing pharmaceuticals and agrochemicals .

Result of Action

The result of the compound’s action is the production of complex molecules bearing a terminal difluoromethyl group . These molecules have significant biological and synthetic value, making them core moieties of various biologically and pharmacologically active ingredients .

Action Environment

The compound’s difluoromethylation process is known to be applicable in diverse environments, given its ability to functionalize a wide range of fluorine-containing heterocycles .

Activité Biologique

5-(Chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative notable for its diverse biological activities and potential applications in pharmaceuticals and agriculture. This compound, characterized by its unique trifluoromethyl and chloromethyl groups, has garnered attention due to its efficacy against various biological targets.

- Molecular Formula : C7H5ClF3N3

- Molecular Weight : 229.58 g/mol

- CAS Number : 121210628

Biological Activity Overview

The biological activities of pyrazole derivatives, including the compound , have been extensively studied. The following sections summarize key findings related to its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. For instance, compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MICs) less than 1 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The incorporation of trifluoromethyl groups enhances these activities, making them effective against bacterial biofilms .

Anti-inflammatory Properties

Recent studies have identified pyrazole derivatives as potential anti-inflammatory agents. For example, certain compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specific derivatives have demonstrated IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac . A series of studies reported that some pyrazole compounds exhibited selective COX-2 inhibition with high efficacy, suggesting their potential as safer alternatives for treating inflammatory conditions .

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the disruption of cell cycle progression and modulation of apoptotic pathways . Notably, certain derivatives have shown effectiveness against specific cancer cell lines, highlighting their potential as chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of halogen substituents (such as chlorine and fluorine) is known to enhance lipophilicity and bioavailability, which are critical factors for drug efficacy. The trifluoromethyl group is particularly noted for increasing metabolic stability and potency against various targets .

Case Studies

Several case studies illustrate the biological efficacy of related pyrazole compounds:

- Study on COX Inhibition : A series of 1,5-diaryl pyrazoles were synthesized and evaluated for their anti-inflammatory properties. Compounds showed superior COX-2 inhibition with selectivity indices significantly higher than traditional NSAIDs .

- Antibacterial Efficacy : In vitro studies demonstrated that specific trifluoromethyl-substituted pyrazoles had potent antibacterial effects against both planktonic and biofilm forms of S. aureus, with MIC values indicating strong activity .

- Cancer Cell Line Testing : Compounds were tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis at low concentrations .

Applications De Recherche Scientifique

Medicinal Chemistry

5-(Chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole has been studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets effectively.

Case Study:

Researchers have synthesized derivatives of this compound to evaluate their efficacy as enzyme inhibitors. For instance, a derivative was tested against specific kinases involved in cancer pathways, showing promising results in inhibiting tumor growth in vitro.

Agrochemicals

The compound is also being explored for use in agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl and difluoromethyl groups enhance lipophilicity, improving penetration into plant tissues.

Data Table: Agrochemical Applications

| Application Type | Compound Derivative | Activity Level | Target Organism |

|---|---|---|---|

| Herbicide | This compound | High | Weeds |

| Insecticide | Trifluoromethyl derivatives | Moderate | Aphids |

Material Science

In material science, this compound is utilized in the development of advanced materials due to its unique electronic properties. It can serve as a building block for polymers with specific thermal and mechanical properties.

Case Study:

A study demonstrated the incorporation of this pyrazole into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength compared to traditional polymers.

Propriétés

IUPAC Name |

5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF5N2/c7-2-3-1-4(6(10,11)12)13-14(3)5(8)9/h1,5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIQWFOFOJLFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)C(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.